Menisdaurin

Descripción

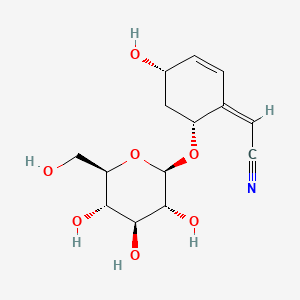

Structure

2D Structure

Propiedades

Número CAS |

67765-58-6 |

|---|---|

Fórmula molecular |

C14H19NO7 |

Peso molecular |

313.30 g/mol |

Nombre IUPAC |

(2Z)-2-[4-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |

InChI |

InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2/b7-3- |

Clave InChI |

UTHVFIKQCUKKQW-CLTKARDFSA-N |

SMILES isomérico |

C1C(C=C/C(=C\C#N)/C1OC2C(C(C(C(O2)CO)O)O)O)O |

SMILES canónico |

C1C(C=CC(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O |

Sinónimos |

menisdaurin |

Origen del producto |

United States |

Foundational & Exploratory

Menisdaurin: A Technical Guide to its Discovery, Isolation, and Characterization from Menispermum dauricum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyanogenic glucoside Menisdaurin, with a primary focus on its discovery and isolation from its namesake source, Menispermum dauricum. While first identified in this plant species in 1978, the bulk of research on Menispermum dauricum has since concentrated on its abundant alkaloid constituents. This document collates the available information on this compound, presenting its chemical properties, plausible experimental protocols for its extraction, and its known biological activities, offering a consolidated resource for researchers.

Introduction to this compound

This compound is a glycoside and nitrile that was first isolated from the rhizomes of Menispermum dauricum[1][2]. It belongs to the class of cyanogenic glycosides, which are secondary metabolites capable of releasing hydrogen cyanide upon enzymatic hydrolysis[1]. The compound is also found in other plant species, including European holly (Ilex aquifolium) and various species of the genus Tiquilia[2]. Chemically, it consists of a glucose sugar moiety linked to an α,β-unsaturated nitrile aglycone[2].

While Menispermum dauricum is a rich source of diverse isoquinoline alkaloids with various documented pharmacological activities, this compound represents a less-studied component of this plant's chemical profile[3][4][5][6].

Physicochemical Properties of this compound

This compound presents as colorless crystalline platelets with a defined melting point. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₇ | [2] |

| Molar Mass | 313.3 g·mol⁻¹ | [2] |

| Melting Point | 175-176 °C | [2] |

| Appearance | Colorless crystalline platelets | [2] |

| CAS Number | 67765-58-6 | [2] |

Experimental Protocols

Extraction and Isolation Workflow

The proposed workflow for the isolation of this compound from the dried rhizomes of Menispermum dauricum is as follows:

References

- 1. Preparation of menisdaurigenin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Research Progress on Chemical Constituents and Pharmacological Activities of Menispermi Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Menisdaurin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin is a cyanogenic glycoside first isolated from Menispermum dauricum and subsequently found in other plant species such as Flueggea virosa.[1] It has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, antihepatitis-B, and antitumor effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectral data of this compound. It also details an experimental protocol for its isolation and purification and discusses its known biological activities and potential mechanisms of action, providing a valuable resource for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a glycoside composed of a glucose unit attached to an aglycone moiety containing an α,β-unsaturated nitrile group.[2] Its chemical formula is C14H19NO7, with a molar mass of 313.3 g/mol .[2]

Structure:

Caption: Chemical structure of this compound.

This compound typically appears as colorless crystalline platelets or a white to off-white solid.[2][3] It has a melting point of 175-176 °C.[2] this compound is soluble in polar solvents such as methanol.[3]

| Property | Value | Source |

| Molecular Formula | C14H19NO7 | [2][4] |

| Molar Mass | 313.3 g/mol | [2] |

| CAS Number | 67765-58-6 | [2][4] |

| Appearance | Colorless crystalline platelets / White to off-white solid | [2][3] |

| Melting Point | 175-176 °C | [2] |

| Solubility | Soluble in polar solvents (e.g., methanol) | [3] |

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to confirm the molecular formula of this compound. While detailed fragmentation pathways from ESI-MS/MS studies are not extensively published, the expected fragmentation would involve the cleavage of the glycosidic bond, leading to the separation of the glucose moiety and the aglycone. Further fragmentation of the aglycone would likely involve losses of small neutral molecules.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups. A sharp band around 2220 cm⁻¹ is indicative of the α,β-unsaturated nitrile (C≡N) stretching vibration. Other expected absorptions would include broad O-H stretching from the hydroxyl groups of the glucose and aglycone moieties, C-H stretching from the aliphatic and vinylic protons, C=C stretching from the cyclohexene ring, and C-O stretching from the glycosidic linkage and hydroxyl groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl groups) |

| ~2900 | C-H stretch (aliphatic) |

| ~2220 (sharp) | C≡N stretch (α,β-unsaturated nitrile) |

| ~1650 | C=C stretch (cyclohexene) |

| ~1000-1200 | C-O stretch (glycosidic bond, alcohols) |

Experimental Protocols

Isolation and Purification of this compound from Flueggea virosa

The following is a general protocol for the isolation and purification of this compound from the aerial parts of Flueggea virosa, based on commonly used phytochemical methods.

Caption: General workflow for this compound isolation.

Methodology:

-

Extraction: The dried and powdered aerial parts of Flueggea virosa are extracted with methanol at room temperature.

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography on a Sephadex LH-20 column.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain pure crystals.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antihepatitis-B, and antitumor properties.[1] While the precise molecular mechanisms underlying these activities are not fully elucidated, its anti-inflammatory and antitumor effects may involve the modulation of key signaling pathways.

Potential Anti-inflammatory Mechanism

Inflammation is a complex biological response often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Many natural products exert their anti-inflammatory effects by inhibiting these pathways. It is plausible that this compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

Caption: Hypothetical anti-inflammatory pathway.

Potential Antitumor Mechanism

The antitumor activity of many natural compounds is linked to their ability to interfere with signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the MAPK pathway. Dysregulation of these pathways is a hallmark of many cancers. This compound may exert its antitumor effects by inhibiting the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

Caption: Hypothetical antitumor signaling pathway.

Note: The involvement of this compound in these specific signaling pathways is speculative and requires further experimental validation.

Conclusion

This compound is a cyanogenic glycoside with a well-defined chemical structure and interesting biological activities. This technical guide has summarized its key chemical and physical properties, provided an overview of its spectroscopic characterization, outlined a general protocol for its isolation, and hypothesized its potential mechanisms of action. Further research is warranted to fully elucidate its pharmacological properties and to explore its potential as a lead compound in drug discovery and development. The detailed experimental data and protocols provided herein aim to facilitate such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Menisdaurin (CAS: 67765-58-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin (CAS number 67765-58-6) is a cyanogenic glycoside first isolated from Menispermum dauricum. It has since been identified in other plant species, including Flueggea virosa and European holly. As a member of the cyanogenic glycoside family, this compound has the potential to release hydrogen cyanide upon enzymatic hydrolysis. This technical guide provides a comprehensive overview of the known physicochemical data for this compound, details on experimental protocols for its characterization, and a visualization of its general mechanism of action.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 67765-58-6 | [1] |

| Molecular Formula | C₁₄H₁₉NO₇ | [2] |

| Molar Mass | 313.3 g/mol | [2] |

| Appearance | Colorless crystalline platelets | [2] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 175-176 °C | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Specific Rotation [α]D | -78.2° (c 0.2, MeOH) | [3] |

Table 3: Solubility and Spectral Data

| Property | Data | Reference(s) |

| Solubility | Soluble in methanol, ethanol, DMSO.[4] | [4] |

| Infrared (IR) Spectrum | Characteristic sharp band at 2223 cm⁻¹ (α,β-unsaturated nitrile) | [3] |

| ¹H NMR Spectrum | Data available in literature | [3] |

| ¹³C NMR Spectrum | Data available in literature, characteristic signal at δC 118.5 (C-1 of nitrile) | [3] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) data available in literature | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for the characterization of natural products are applicable.

Melting Point Determination

The melting point of a crystalline solid like this compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Principle: A small, powdered sample of the crystalline solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.[5][6]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[5]

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Four New Cyclohexylideneacetonitrile Derivatives from the Hypocotyl of Mangrove (Bruguiera gymnorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. davjalandhar.com [davjalandhar.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

Menisdaurin: A Technical Guide to its Reported Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin, a cyanogenic glucoside, has garnered attention in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the reported biological activities of this compound, with a focus on its antiviral and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a natural compound that can be isolated from various plant species. Initial studies have indicated its potential as a bioactive molecule, particularly in the contexts of viral infections and inflammatory processes. This guide aims to consolidate the existing scientific literature on this compound's biological activities to facilitate further research and development.

Antiviral Activity of this compound

This compound has demonstrated notable antiviral properties, particularly against the Hepatitis B virus (HBV).

Quantitative Data: Anti-HBV Activity

An in vitro study has shown that this compound can significantly inhibit the synthesis of the Hepatitis B e-antigen (HBeAg), a key biomarker for active HBV replication.

| Compound | Concentration | Cell Line | Reported Activity | Citation |

| This compound | 10 µg/mL | HepG2.2.15 | 64% inhibition of HBeAg synthesis | [1] |

Experimental Protocol: Anti-HBV Activity Assay

The anti-HBV activity of this compound was assessed using a human hepatoblastoma cell line, HepG2.2.15, which is stably transfected with the HBV genome and secretes HBsAg and HBeAg.

Cell Culture and Treatment:

-

HepG2.2.15 cells were cultured in a suitable medium supplemented with fetal bovine serum.

-

The cells were then treated with various concentrations of this compound.

-

A known antiviral drug, such as lamivudine, was used as a positive control.

Quantification of HBeAg:

-

After a specified incubation period (e.g., 5 days), the cell culture supernatant was collected.

-

The concentration of HBeAg in the supernatant was quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

The percentage of inhibition was calculated by comparing the HBeAg levels in the treated cells to those in the untreated control cells.

Cytotoxicity Assessment:

-

To ensure that the observed antiviral effect was not due to cellular toxicity, a cytotoxicity assay, such as the MTT assay, was performed in parallel. This compound was found to be non-cytotoxic to HepG2.2.15 cells at concentrations up to 50 µg/mL[1].

Anti-inflammatory Activity of this compound

While direct quantitative data for the anti-inflammatory activity of this compound is still emerging, studies on related compounds suggest a potential mechanism of action through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. A cyanoglucoside isolated from the same plant as this compound has shown inhibitory activity against the COX-2 enzyme[2].

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

A common in vitro method to screen for anti-inflammatory activity is the inhibition of protein denaturation assay.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin.

Procedure:

-

A reaction mixture is prepared containing the test compound (this compound) at various concentrations, a protein solution (e.g., 1% egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

-

The mixture is incubated at a physiological temperature (e.g., 37°C) for a short period.

-

The mixture is then heated to induce protein denaturation (e.g., 70°C for 5-15 minutes).

-

After cooling, the turbidity of the solution, which is proportional to the amount of denatured protein, is measured spectrophotometrically (e.g., at 660 nm).

-

A known anti-inflammatory drug, such as diclofenac sodium, is used as a positive control.

-

The percentage inhibition of protein denaturation is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition) can be determined.

Experimental Protocol: COX-2 Inhibitory Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of an oxidized chromogen.

Procedure:

-

The reaction is initiated by adding the substrate (e.g., arachidonic acid) to a reaction mixture containing the COX-2 enzyme, a heme cofactor, and a chromogenic substrate.

-

The test compound (this compound) is added at various concentrations to determine its inhibitory effect.

-

A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

-

The absorbance of the product is measured over time using a spectrophotometer.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Profile of this compound

Assessing the cytotoxic potential of a compound is a critical step in drug development.

Quantitative Data: Cytotoxicity

| Compound | Concentration | Cell Line | Reported Activity | Citation |

| This compound | up to 50 µg/mL | HepG2.2.15 | Non-cytotoxic | [1] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

-

Cells (e.g., HepG2.2.15) are seeded in a 96-well plate and allowed to adhere.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value can be calculated.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are still under investigation. However, based on its reported biological activities, it is plausible that this compound may interact with pathways commonly associated with viral replication and inflammation, such as the NF-κB and MAPK signaling pathways. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Potential Signaling Pathway Involvement (Hypothetical)

Caption: Hypothetical pathways of this compound's action.

Experimental Workflow for Investigating Mechanism of Action

Caption: Workflow for this compound's mechanism of action studies.

Conclusion and Future Directions

This compound presents as a promising natural compound with demonstrated anti-HBV activity and potential anti-inflammatory properties. The data summarized in this guide highlight the need for further research to fully characterize its biological activities and elucidate its mechanism of action. Future studies should focus on:

-

Obtaining definitive quantitative data (IC50 values) for this compound's anti-inflammatory and COX-2 inhibitory activities.

-

Investigating the effects of this compound on a broader range of viruses and inflammatory models.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of this compound.

This comprehensive approach will be crucial in determining the viability of this compound as a lead compound for the development of new therapeutic agents.

References

The Menisdaurin Biosynthetic Pathway: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the biosynthetic pathway of menisdaurin, a cyanogenic glucoside of interest to researchers, scientists, and drug development professionals. While the complete pathway for this compound is yet to be fully elucidated, this document synthesizes current knowledge on cyanogenic glucoside biosynthesis and applies it to the unique structure of this compound, offering a foundational understanding for future research.

Introduction to this compound

This compound is a cyanogenic glucoside first isolated from Menispermum dauricum.[1] Like other cyanogenic glycosides, it has the potential to release hydrogen cyanide upon enzymatic hydrolysis, a mechanism plants use for chemical defense.[2] The chemical structure of this compound is characterized by a glucose molecule linked to an aglycone, which in this case is a derivative of cyclohexylideneacetonitrile.[1][3] This unique aglycone structure distinguishes this compound from more common cyanogenic glucosides derived from proteinogenic amino acids.

The General Biosynthetic Pathway of Cyanogenic Glucosides

The biosynthesis of cyanogenic glucosides is a multi-step process that is generally conserved across plant species. It originates from an amino acid precursor and involves key enzyme families, namely cytochrome P450s (CYPs) and UDP-glucosyltransferases (UGTs). The established pathway proceeds through the following key intermediates:

-

Amino Acid: The starting point for the biosynthesis.

-

N-Hydroxyamino Acid: The initial oxidation product.

-

Aldoxime/Ketoxime: Formed through further oxidation and decarboxylation.

-

Nitrile: Generated from the oxime.

-

Cyanohydrin (α-Hydroxynitrile): The immediate precursor to the cyanogenic glucoside.

-

Cyanogenic Glucoside: Formed by the glucosylation of the cyanohydrin.

The enzymes catalyzing these transformations are often organized into a metabolic channel or "metabolon," which facilitates the efficient transfer of labile intermediates between active sites.

Proposed Biosynthetic Pathway of this compound

While the specific precursor amino acid for this compound has not been definitively identified in the literature, the structure of its aglycone, (4,6-dihydroxy-2-cyclohexen-1-ylidene)acetonitrile, suggests a departure from the common proteinogenic amino acid precursors. It is hypothesized that a non-proteinogenic amino acid or a modified intermediate from a related pathway serves as the initial substrate.

The proposed biosynthetic pathway for this compound, based on the general pathway for cyanogenic glucosides, is as follows:

Key Enzymes in this compound Biosynthesis

Based on the general cyanogenic glucoside pathway, the following enzyme classes are expected to be crucial for this compound biosynthesis:

-

Cytochrome P450s (CYPs): These enzymes are responsible for the initial conversion of the precursor amino acid into the oxime intermediate (likely a CYP79 family member) and the subsequent conversion of the oxime to the cyanohydrin (likely a CYP71 family member).

-

UDP-Glucosyltransferases (UGTs): A UGT is responsible for the final step of the pathway, catalyzing the transfer of a glucose molecule from UDP-glucose to the cyanohydrin, thereby forming the stable this compound molecule.

The identification of the specific genes encoding these enzymes in this compound-producing plants is a key area for future research.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics, metabolite concentrations, or gene expression profiles, for the this compound biosynthetic pathway in the public domain. The table below is provided as a template for researchers to populate as data becomes available.

| Parameter | Value | Units | Experimental Conditions | Reference |

| Enzyme Kinetics | ||||

| CYP79 (putative) | ||||

| Km (precursor) | µM | |||

| kcat | s-1 | |||

| CYP71 (putative) | ||||

| Km (oxime) | µM | |||

| kcat | s-1 | |||

| UGT (putative) | ||||

| Km (cyanohydrin) | µM | |||

| kcat | s-1 | |||

| Metabolite Concentrations | ||||

| This compound | 3.28 | % w/w | Methanol extract of F. virosa | [4] |

| Bergenin | 15.16 | % w/w | Methanol extract of F. virosa | [4] |

Experimental Protocols

The study of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Biosynthetic Genes

A common workflow for identifying the genes involved in a specialized metabolic pathway like that of this compound is outlined below.

Enzymatic Hydrolysis of this compound

This protocol describes the enzymatic hydrolysis of this compound to its aglycone, menisdaurigenin, which is a key step in its structural elucidation and analysis.[1]

Materials:

-

This compound sample

-

Emulsin (β-glucosidase)

-

Sodium acetate buffer (pH 5.0)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Dissolve a known amount of this compound in the sodium acetate buffer.

-

Add emulsin to the solution to initiate the hydrolysis.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specified period.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, extract the aglycone (menisdaurigenin) from the aqueous solution using ethyl acetate.

-

Wash the organic layer with deionized water and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude aglycone.

-

Purify the aglycone using column chromatography if necessary.

Quantification of this compound by UPLC-PDA

This method allows for the simultaneous quantification of this compound and other bioactive compounds in plant extracts.[4]

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.

-

Eclipse C18 column (4.6 × 100 mm, 3.5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 0.16 mL/min.

-

Detection Wavelength: 235 nm.

-

Column Temperature: Ambient.

Procedure:

-

Standard Preparation: Prepare stock solutions of this compound and bergenin standards of known concentrations. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract the plant material with methanol. Filter the extract before injection.

-

Analysis: Inject the standards and samples into the UPLC system.

-

Quantification: Identify the peaks of this compound and bergenin based on their retention times and UV spectra compared to the standards. Calculate the concentration of each compound in the sample using the calibration curve.

Future Directions

The elucidation of the complete this compound biosynthetic pathway presents an exciting opportunity for further research. Key areas to be addressed include:

-

Identification of the Precursor: Isotope labeling studies will be crucial to trace the metabolic origin of the unique cyclohexylideneacetonitrile aglycone.

-

Gene Discovery: The identification and characterization of the specific CYP450s and UGTs involved will enable the heterologous production of this compound and its derivatives.

-

Regulatory Mechanisms: Understanding how the expression of the biosynthetic genes is regulated in plants could lead to strategies for enhancing its production.

This technical guide serves as a starting point for researchers dedicated to unraveling the complexities of this compound biosynthesis, a pathway with potential implications for drug discovery and plant biochemistry.

References

- 1. Preparation of menisdaurigenin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of UPLC-PDA method for concurrent analysis of bergenin and this compound in aerial parts of Flueggea virosa (Roxb. ex Willd.) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Absolute Stereochemistry of Menisdaurin: A Technical Guide

An in-depth examination of the analytical techniques and experimental protocols used to determine the definitive three-dimensional structure of the cyanoglucoside, Menisdaurin.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the determination of the absolute stereochemistry of this compound. Initially assigned an incorrect configuration, the true stereostructure was later elucidated through rigorous crystallographic and spectroscopic methods. This document details the pivotal experiments, presents key quantitative data, and visualizes the workflows involved in this stereochemical revision.

Introduction

This compound is a cyanoglucoside first isolated from Menispermum dauricum in 1978. The initial determination of its absolute stereochemistry was based on circular dichroism (CD) spectroscopy of its hydrolysis product. However, this assignment was later revised based on single-crystal X-ray diffraction analysis of this compound isolated from Saniculiphyllum guangxiens. This revision was subsequently confirmed by the application of Mosher's method, a powerful NMR spectroscopic technique for determining the absolute configuration of chiral alcohols. Understanding the correct stereochemistry is crucial, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity and interaction with physiological targets.

Initial Stereochemical Assignment and Its Revision

The journey to ascertain the correct absolute stereochemistry of this compound involved a critical re-evaluation of initial spectroscopic data with more definitive crystallographic evidence.

Initial Assignment by Circular Dichroism (CD) Spectroscopy

The first proposed absolute stereochemistry for the aglycone of this compound was (Z,4R,6S). This assignment was deduced from the CD spectrum of menisdaurilide, an α,β-unsaturated γ-lactone obtained through the acid hydrolysis of this compound.

Definitive Revision by X-ray Crystallography

The initially proposed stereochemistry was overturned by single-crystal X-ray analysis of this compound isolated from the plant Saniculiphyllum guangxiens. This powerful technique provided unambiguous evidence of the spatial arrangement of the atoms, leading to the revised and currently accepted absolute stereochemistry of (Z,4S,6R) for the aglycone moiety.

Confirmation by Mosher's Method

The revised stereochemistry was further substantiated using the modified Mosher's method. This NMR-based technique involves the formation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters of the chiral alcohol (in this case, the hydroxyl groups of the this compound aglycone). By analyzing the differences in the ¹H NMR chemical shifts (Δδ) of the protons near the chiral center in the two diastereomers, the absolute configuration can be reliably determined. The results of the Mosher's method analysis were consistent with the (Z,4S,6R) configuration determined by X-ray crystallography.

Experimental Protocols

This section details the methodologies for the key experiments involved in the stereochemical determination of this compound.

Acid Hydrolysis of this compound to Menisdaurilide

Objective: To produce the aglycone derivative, menisdaurilide, for CD spectroscopic analysis.

Procedure:

-

Dissolve this compound in an acidic solution (e.g., 1 M HCl).

-

Heat the mixture under reflux for a specified period to induce hydrolysis of the glycosidic bond.

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue, menisdaurilide, using column chromatography on silica gel.

Single-Crystal X-ray Diffraction Analysis

Objective: To determine the three-dimensional structure of this compound with atomic resolution.

Procedure:

-

Obtain single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a solvent from a concentrated solution.

-

Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.

-

Determine the absolute configuration using the anomalous dispersion effect, often quantified by the Flack parameter.

Modified Mosher's Method

Objective: To independently confirm the absolute configuration of the chiral centers in the this compound aglycone via NMR spectroscopy.

Procedure:

-

Divide a sample of this compound into two portions.

-

React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in the presence of a base (e.g., pyridine) to form the (S)-MTPA ester.

-

React the second portion with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) under the same conditions to form the (R)-MTPA ester.

-

Purify both diastereomeric MTPA esters using chromatography.

-

Acquire detailed ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.

-

Assign the proton signals in the NMR spectra.

-

Calculate the chemical shift differences (Δδ = δS - δR) for the protons in proximity to the chiral centers.

-

Analyze the sign of the Δδ values to deduce the absolute configuration based on the established Mosher's method model.

Data Presentation

The following tables summarize the key findings that led to the definitive assignment of the absolute stereochemistry of this compound.

| Method | Analyte | Initial Proposed Stereochemistry | Revised Stereochemistry |

| CD Spectroscopy | Menisdaurilide | (Z,4R,6S) | - |

| X-ray Crystallography | This compound | - | (Z,4S,6R) |

| Mosher's Method | This compound | - | Confirmed (Z,4S,6R) |

| Table 1: Summary of Stereochemical Assignments for this compound's Aglycone. |

Visualizations

The following diagrams illustrate the logical workflow and the key molecular structures involved in the determination of the absolute stereochemistry of this compound.

Conclusion

The determination of the absolute stereochemistry of this compound serves as an excellent case study in the application of modern analytical techniques in natural product chemistry. It highlights the potential for initial spectroscopic interpretations to be misleading and underscores the definitive power of single-crystal X-ray crystallography. The subsequent confirmation by Mosher's method provides a robust, independent verification of the crystallographic results. This technical guide has outlined the key experimental and logical pathways that led to the correct assignment of the (Z,4S,6R) configuration of this compound, providing a valuable resource for professionals in the fields of chemistry and drug development.

An In-depth Technical Guide to Menisdaurin and its Naturally Occurring Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin, a cyanogenic glucoside, has garnered scientific interest due to its presence in various medicinal plants and its potential therapeutic activities. This technical guide provides a comprehensive overview of this compound and its naturally occurring derivatives, focusing on their chemical properties, natural sources, and biological activities. Detailed experimental protocols for isolation and biological evaluation are presented, alongside quantitative data, to facilitate further research and drug development efforts. While the precise cellular signaling pathways modulated by this compound remain to be fully elucidated, this guide offers a foundational understanding of this intriguing class of natural products.

Introduction

This compound is a naturally occurring cyanogenic glycoside first isolated from Menispermum dauricum[1]. It belongs to a class of plant secondary metabolites characterized by the presence of a nitrile group, which can release hydrogen cyanide upon enzymatic hydrolysis. Beyond its role in plant defense, this compound and its derivatives have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and antitumor effects, making them promising candidates for further investigation in drug discovery. This guide aims to consolidate the current knowledge on this compound and its related compounds, providing a technical resource for the scientific community.

Chemical Properties and Structure

This compound is a glucoside containing an α,β-unsaturated nitrile in its aglycone moiety, with glucose as the sugar component[1]. It typically forms colorless crystalline platelets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₉NO₇ | [1] |

| Molar Mass | 313.3 g·mol⁻¹ | [1] |

| Melting Point | 175-176 °C | [1] |

| Appearance | Colorless crystalline platelets | [1] |

The structure of this compound has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography[2].

Natural Sources and Derivatives

This compound has been isolated from a variety of plant species. In addition to its original source, Menispermum dauricum, it is found in Flueggea virosa, European holly (Ilex aquifolium), and species of the genus Tiquilia[1]. Recently, this compound and several of its new derivatives, named menisdaurins B-E, along with the known derivatives coclauril and menisdaurilide, were isolated from the hypocotyl of the mangrove plant Bruguiera gymnorrhiza.

Biological Activities and Quantitative Data

This compound and its derivatives have been reported to exhibit a range of biological activities. The most well-documented of these is its antiviral activity against the Hepatitis B virus (HBV).

Table 2: Anti-Hepatitis B Virus (HBV) Activity of this compound and its Derivatives

| Compound | EC₅₀ (µg/mL) |

| This compound (5) | 5.1 ± 0.2 |

| This compound B (1) | 58.3 ± 4.1 |

| This compound C (2) | 75.4 ± 6.3 |

| This compound D (3) | 45.2 ± 3.7 |

| This compound E (4) | 33.6 ± 2.9 |

| Coclauril (6) | 12.5 ± 1.1 |

| Menisdaurilide (7) | 87.7 ± 5.8 |

While anti-inflammatory, antimicrobial, and antitumor activities have been attributed to this compound, specific quantitative data such as IC₅₀ or MIC values for the parent compound are not extensively available in the current literature. One study on a new cyanoglucoside from Bauhinia rufescens reported an IC₅₀ of 0.46 µM in a cyclooxygenase-2 (COX-2) inhibition assay, providing a reference for the potential anti-inflammatory activity of this class of compounds.

Experimental Protocols

Isolation of this compound and its Derivatives from Bruguiera gymnorrhiza

The following protocol describes the extraction and isolation of this compound and its derivatives as reported in the literature.

Caption: Isolation workflow for this compound and its derivatives.

Methodology:

-

Extraction: The dried and powdered hypocotyls of Bruguiera gymnorrhiza are exhaustively extracted with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Chromatography: The EtOAc-soluble fraction is subjected to a series of chromatographic separations, including silica gel column chromatography and Sephadex LH-20 column chromatography.

-

Purification: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound and its derivatives.

Anti-Hepatitis B Virus (HBV) Assay

The anti-HBV activity of the isolated compounds is typically evaluated using a cell-based assay.

Methodology:

-

Cell Culture: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured in appropriate media.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period.

-

Analysis of HBV Replication: The supernatant is collected to measure the secretion of HBsAg and HBeAg using an enzyme-linked immunosorbent assay (ELISA). Intracellular HBV DNA is extracted and quantified by real-time PCR.

-

Cytotoxicity Assay: A concurrent cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed antiviral effect is not due to general cell toxicity.

-

Data Analysis: The EC₅₀ (half-maximal effective concentration) is calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

The precise cellular signaling pathways through which this compound and its derivatives exert their biological effects have not yet been extensively characterized in the scientific literature. As cyanogenic glycosides, their primary known biological function in plants is the release of hydrogen cyanide as a defense mechanism. However, the observed antiviral and other therapeutic effects of the intact glycosides suggest more specific molecular interactions.

Future research is warranted to identify the specific cellular targets and signaling cascades modulated by this compound. Techniques such as transcriptomics, proteomics, and molecular docking studies could provide valuable insights into its mechanism of action. Understanding these pathways will be crucial for the rational design and development of novel therapeutic agents based on the this compound scaffold.

As a relevant logical pathway, the biosynthesis of cyanogenic glycosides is presented below.

Caption: Generalized biosynthetic pathway of cyanogenic glycosides.

Conclusion and Future Directions

This compound and its naturally occurring derivatives represent a promising class of bioactive compounds with demonstrated antiviral activity. This guide has summarized the key technical information available to date, including their chemical properties, sources, biological activities with quantitative data, and detailed experimental protocols. The primary challenge and opportunity for future research lie in the elucidation of their mechanism of action and the specific signaling pathways they modulate. A deeper understanding of these molecular interactions will be instrumental in unlocking the full therapeutic potential of this compound and its analogues in the development of new pharmaceuticals.

References

Spectroscopic Data of Menisdaurin: A Technical Guide

Introduction

Menisdaurin is a naturally occurring cyanogenic glycoside that was first isolated from Menispermum dauricum. It has since been identified in other plant species, including Flueggea virosa. The structural elucidation and confirmation of this compound have been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a summary of the available spectroscopic data for this compound, along with generalized experimental protocols for its analysis.

Spectroscopic Data

The comprehensive spectroscopic analysis of this compound has been crucial in determining its chemical structure, which consists of a dihydroxy-cyclohexen-ylidene acetonitrile aglycone linked to a glucose moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), nitrile (-C≡N), and alkene (C=C) groups.

Table 3: IR Spectroscopic Data for this compound

| Wave Number (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common technique used for the analysis of natural glycosides like this compound.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z |

| Data not available in search results |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of this compound, based on standard practices for natural product analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

-

¹³C NMR: Proton-decoupled spectra are obtained to simplify the carbon signals.

-

2D NMR: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, aiding in the complete structural assignment[1].

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample of this compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap) is commonly used.

-

Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in either positive or negative ion mode to observe the protonated molecule [M+H]⁺, sodiated molecule [M+Na]⁺, or deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Understanding the Cyanogenic Potential of Menisdaurin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin, a naturally occurring nitrile glucoside found in a variety of plant species, possesses cyanogenic potential, meaning it can release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its chemical properties, toxicological data, and the methodologies used to assess its cyanogenic nature. The document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, toxicology, and drug development, providing a consolidated source of technical information, including experimental protocols and pathway visualizations, to facilitate further investigation and risk assessment of this compound.

Introduction

This compound is a cyanogenic glycoside first isolated from Menispermum dauricum and has since been identified in other plants, including those of the Ilex (holly) and Tiquilia genera.[1] As a cyanogenic compound, it has the potential to release toxic hydrogen cyanide, a potent inhibitor of cellular respiration, upon the enzymatic cleavage of its glucose moiety.[2] This property makes the study of this compound crucial for understanding the toxicity of plants that contain it and for evaluating its potential risks and benefits in various applications, including traditional medicine and drug discovery.

This guide summarizes the available quantitative data on the toxicity of this compound and related compounds, details the experimental protocols for the analysis of its cyanogenic potential, and provides visual representations of the relevant biochemical pathways.

Chemical and Physical Properties

This compound is a glucoside with a nitrile group in its aglycone structure.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₉NO₇ | [1] |

| Molar Mass | 313.3 g/mol | [1] |

| Appearance | Colorless crystalline platelets | [1] |

| Melting Point | 175-176 °C | [1] |

| Solubility | Information not available | |

| CAS Number | 67765-58-6 | [1] |

Quantitative Toxicological Data

| Compound | GHS Classification | LD50 (Oral, Rat) | Reference |

| This compound | Acute Toxicity 4 (Oral, Dermal, Inhalation) - Harmful if swallowed, in contact with skin, or if inhaled. | Data not available | [3] |

| Hydrogen Cyanide | Not applicable | 3.7 mg/kg |

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and quantification of this compound and its cyanogenic potential. These protocols are based on established methods for the analysis of cyanogenic glycosides.

Extraction and Purification of this compound from Plant Material

This protocol describes a general method for the extraction and purification of cyanogenic glycosides from plant tissues, which can be adapted for this compound.

Materials:

-

Fresh or dried plant material

-

Methanol

-

Ethyl acetate

-

Water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Extraction:

-

Homogenize 10 g of finely ground plant material with 100 mL of 80% methanol.

-

Stir the mixture at room temperature for 4 hours.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at 40°C.

-

-

Purification:

-

Dissolve the concentrated extract in a minimal amount of water.

-

Apply the aqueous extract to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the glycosides with increasing concentrations of methanol in water.

-

Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound and concentrate under reduced pressure.

-

Further purification can be achieved by preparative HPLC.

-

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard. The exact m/z values would need to be determined through initial infusion experiments.

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Sample Preparation:

-

Plasma/Serum: Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of sample. Vortex and centrifuge to pellet the protein. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

-

Tissue: Homogenize the tissue in an appropriate buffer, followed by protein precipitation as described above.

Determination of Cyanogenic Potential by Enzymatic Hydrolysis and Colorimetric Assay

This protocol details the quantification of hydrogen cyanide released from this compound upon enzymatic hydrolysis using the picrate paper method.

Materials:

-

Purified this compound or plant extract containing this compound.

-

β-glucosidase solution (from almonds).

-

Phosphate buffer (0.1 M, pH 6.0).

-

Picrate solution (saturated aqueous solution of picric acid neutralized with sodium carbonate).

-

Filter paper strips.

-

Sealed reaction vials.

-

Spectrophotometer.

Procedure:

-

Preparation of Picrate Paper: Soak filter paper strips in the picrate solution and allow them to air dry. Store in a dark, airtight container.

-

Enzymatic Hydrolysis:

-

In a sealed vial, dissolve a known amount of this compound or plant extract in 1 mL of phosphate buffer.

-

Add 100 µL of β-glucosidase solution.

-

Immediately suspend a picrate paper strip in the headspace of the vial, ensuring it does not touch the liquid.

-

Seal the vial tightly and incubate at 37°C for 2 hours.

-

-

Quantification:

-

The picrate paper will turn a shade of red in the presence of HCN.

-

Elute the color from the paper by immersing it in a known volume of distilled water (e.g., 5 mL) for 30 minutes.

-

Measure the absorbance of the solution at 520 nm using a spectrophotometer.

-

Quantify the amount of HCN released by comparing the absorbance to a standard curve prepared using known concentrations of potassium cyanide (KCN).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows related to the cyanogenic potential of this compound.

Conclusion

This compound presents a subject of significant interest due to its cyanogenic properties. While its acute toxicity is recognized, a clear gap exists in the literature regarding specific quantitative toxicity data such as LD50 values. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of this compound's cyanogenic potential. The visualized pathways for its biosynthesis, cyanogenesis, and metabolism provide a conceptual framework for understanding its biological activity. Further research is warranted to establish a more complete toxicological profile of this compound and to develop and validate specific analytical methods for its quantification in various matrices. Such data will be invaluable for the safety assessment of this compound-containing plants and for exploring any potential therapeutic applications of this and related compounds.

References

- 1. Biosynthesis of the nitrile glucosides rhodiocyanoside A and D and the cyanogenic glucosides lotaustralin and linamarin in Lotus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 763. Cyanogenic glycosides (WHO Food Additives Series 30) [inchem.org]

- 3. Metabolism of cyanogenic glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (-)-Menisdaurin: A Detailed Protocol

Abstract

This document provides a detailed protocol for the total synthesis of the non-cyanogenic cyanoglucoside, (-)-Menisdaurin. The synthesis strategy is based on the first reported total synthesis, which utilizes a derivative of 7-oxanorbornanone as the starting material. The key transformation involves a regio- and stereoselective nucleophilic opening of an epoxide ring. The entire synthetic route encompasses 10 steps, culminating in the glycosidation of the protected aglycone to yield the natural product. While the overall synthetic strategy is outlined, specific experimental details for each step, including precise reagent quantities, reaction times, and yields, are based on the general descriptions available in the public domain due to the limited accessibility of the primary thesis detailing this work.

Introduction

Menisdaurin is a naturally occurring cyanoglucoside first isolated from Menispermum dauricum.[1] Unlike many cyanogenic glycosides, it does not readily release hydrogen cyanide. The total synthesis of (-)-Menisdaurin presents a significant challenge in synthetic organic chemistry due to the presence of multiple stereocenters and sensitive functional groups. The first and thus far only reported total synthesis of (-)-Menisdaurin was achieved in 10 steps with an overall yield of 3%.[2] This application note details the synthetic pathway and provides a generalized protocol for its laboratory synthesis.

Overall Synthetic Strategy

The total synthesis of (-)-Menisdaurin commences with a chiral derivative of 7-oxanorbornanone and proceeds through a linear sequence of reactions to construct the aglycone. A pivotal step in this sequence is the nucleophilic opening of an epoxide, which sets a key stereocenter. The synthesis culminates in the glycosylation of the fully elaborated aglycone with a protected glucose donor, followed by deprotection to afford the final natural product.

Experimental Protocols

Materials:

-

7-oxanorbornanone derivative (Starting Material)

-

All necessary reagents and solvents should be of appropriate grade for organic synthesis.

-

Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, magnetic stirrers, inert atmosphere setup).

-

Chromatography equipment for purification (e.g., silica gel, thin-layer chromatography plates).

Generalized Protocol for the Synthesis of the Aglycone:

The synthesis of the aglycone of this compound is a multi-step process. The following represents a generalized sequence of the key transformations as described in the available literature.[2]

-

Epoxidation: The starting 7-oxanorbornanone derivative is first converted to an epoxide. This is a crucial step for introducing the necessary oxygen functionality and setting up the subsequent ring-opening reaction.

-

Nucleophilic Epoxide Opening: The epoxide is then subjected to a regio- and stereoselective ring-opening reaction. This key step is reportedly achieved under nearly neutral conditions and is critical for establishing the correct stereochemistry of the hydroxyl group in the aglycone.[2]

-

Functional Group Manipulations: A series of functional group interconversions and protecting group manipulations are then carried out to elaborate the core structure of the aglycone. This may include reductions, oxidations, and the introduction of the nitrile functionality.

-

Final Aglycone Assembly: The final steps in the aglycone synthesis involve the installation of the exocyclic double bond and ensuring all stereocenters are correctly configured prior to glycosylation.

Glycosidation and Final Deprotection:

-

Glycosidation: The protected aglycone is coupled with a suitable protected glucose donor. This reaction forms the critical glycosidic bond. The glycosidation step is reported to proceed with a high yield of 80%.[2]

-

Deprotection: The protecting groups on the glucose moiety and the aglycone are removed in the final step to yield (-)-Menisdaurin.

Data Summary

The following table summarizes the key quantitative data reported for the total synthesis of (-)-Menisdaurin.[2]

| Parameter | Value |

| Total Number of Steps | 10 |

| Overall Yield | 3% |

| Glycosidation Step Yield | 80% |

Visualizations

The following diagrams illustrate the logical flow of the total synthesis of (-)-Menisdaurin.

Caption: Overall workflow for the total synthesis of (-)-Menisdaurin.

Caption: Key reaction pathway in the synthesis of the this compound aglycone.

Discussion

The total synthesis of (-)-Menisdaurin is a notable achievement in natural product synthesis. The strategy highlights the utility of chiral building blocks derived from 7-oxanorbornanone and the importance of stereocontrolled epoxide opening reactions. While this document provides a comprehensive overview based on available information, researchers attempting this synthesis are strongly encouraged to seek out the original, detailed thesis for precise experimental conditions to ensure reproducibility and safety. The lack of publicly available, detailed step-by-step protocols remains a significant challenge for the practical application of this synthetic route.

References

Application Note: Quantification of Menisdaurin using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin is a cyanogenic glycoside found in various plant species, including Menispermum dauricum and Flueggea virosa. It has garnered interest for its potential biological activities, including antiviral properties. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical preparations is crucial for quality control, dosage determination, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The method is based on a validated UPLC-PDA procedure for the concurrent analysis of Bergenin and this compound and is suitable for routine quality control analysis.[1]

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₉NO₇ |

| Molar Mass | 313.3 g/mol |

| Chemical Structure | A glucoside containing an α,β-unsaturated nitrile in the aglycone. |

| UV Maximum Absorption (λmax) | 235 nm |

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material (e.g., aerial parts of Flueggea virosa).

Materials:

-

Dried and finely powdered plant material

-

Methanol (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of methanol:water (80:20, v/v) to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-UV analysis.

HPLC-UV Method for this compound Quantification

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A standard HPLC system with a UV detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm)[1] |

| Mobile Phase | A: AcetonitrileB: Water |

| Gradient Elution | A gradient program should be optimized for baseline separation of this compound from other components in the sample matrix. A starting point could be a linear gradient from 10% A to 90% A over 15 minutes. |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 235 nm[1] |

| Injection Volume | 10 µL |

Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of this compound in the samples. A typical range would be 1-100 µg/mL.

Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared calibration standards, starting with the lowest concentration.

-

Inject the prepared sample solutions.

-

After each injection, run a blank (mobile phase) to ensure no carryover.

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector. |

| Linearity | A linear relationship between the concentration and the peak area should be observed over the specified range. The correlation coefficient (r²) should be ≥ 0.999. |

| Accuracy (% Recovery) | The recovery should be within 98-102% for the analyte. This is typically assessed by spiking a blank matrix with known concentrations of the analyte. |

| Precision (RSD%) | - Repeatability (Intra-day precision): The Relative Standard Deviation (RSD) of peak areas for replicate injections of the same standard should be ≤ 2%.- Intermediate Precision (Inter-day precision): The RSD of results obtained on different days, by different analysts, or with different equipment should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The RSD of the results under these varied conditions should be ≤ 2%. |

| Solution Stability | The stability of this compound in the sample and standard solutions should be evaluated at room temperature and under refrigerated conditions over a specified period (e.g., 24-48 hours). The degradation should be within an acceptable limit (e.g., ≤ 2%). |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for UPLC-PDA Analysis of Menisdaurin in Herbal Extracts

Introduction

Menisdaurin is a naturally occurring cyanogenic glucoside found in various medicinal plants, including those from the genera Menispermum, Flueggea, Ilex, and Tiquilia. It is recognized for its potential biological activities, including anti-viral properties, making its accurate quantification in herbal extracts crucial for quality control, standardization, and further pharmacological research. This document provides a detailed application note and protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with a Photodiode Array detector (UPLC-PDA). This method offers high resolution, sensitivity, and rapid analysis times, making it ideal for the complex matrices of herbal extracts.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the UPLC-PDA analysis of this compound, based on validated methods reported in the literature.

Table 1: Chromatographic Conditions and Performance

| Parameter | Value | Reference |

| UPLC System | Agilent 1290 Infinity or equivalent | [1] |

| Column | Eclipse C18 (4.6 x 100 mm, 3.5 µm) | [1] |

| Mobile Phase | Gradient of Acetonitrile and Water | [1] |

| Flow Rate | 0.16 mL/min | [1] |

| Injection Volume | 5 µL | [1] |

| Column Temperature | Ambient | [1] |

| Detection Wavelength (λmax) | 235 nm | [1] |

| Retention Time (Rt) | ~2.723 min | [1] |

Table 2: Method Validation Data for this compound Analysis

| Parameter | Value | Reference |

| Linearity (r²) | > 0.99 | [1] |

| Limit of Detection (LOD) | 0.048 µg/mL | [1] |

| Limit of Quantification (LOQ) | 0.148 µg/mL | [1] |

| Recovery | 98.20 - 100.08% | [1] |

| Precision (%RSD) | < 2% | [1] |

Experimental Protocols

This section details the step-by-step methodology for the extraction and UPLC-PDA analysis of this compound from herbal materials.

1. Sample Preparation: Extraction of this compound from Herbal Material

This protocol provides a general method for the extraction of this compound from dried, powdered plant material.

-

1.1. Materials and Reagents:

-

Dried, powdered herbal material (e.g., leaves, stems)

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

-

1.2. Extraction Procedure:

-

Weigh 1.0 g of the dried, powdered herbal material into a centrifuge tube.

-

Add 20 mL of methanol.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean collection flask.

-

Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

-

Combine all the supernatants.

-

Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase composition.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into a UPLC vial prior to injection.

-

2. UPLC-PDA Analysis Protocol

-

2.1. Instrumentation and Conditions:

-

UPLC System: A system equipped with a binary solvent delivery pump, an autosampler, a column oven, and a photodiode array detector.

-

Column: Eclipse C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 10-30% B

-

5-10 min: 30-70% B

-

10-12 min: 70-10% B

-

12-15 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.16 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 25°C

-

PDA Detection: Monitor at 235 nm.

-

-

2.2. Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

2.3. Analysis Procedure:

-

Equilibrate the UPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the prepared standard solutions to construct a calibration curve.

-

Inject the prepared herbal extract samples.

-